![molecular formula C24H34O5 B1660424 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE CAS No. 7645-57-0](/img/structure/B1660424.png)
2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE is a complex organic compound with a steroidal structure. It is characterized by its multiple rings and functional groups, making it a significant molecule in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE typically involves multiple steps. One common method includes the catalytic hydrogenation of a precursor compound, such as 3β-hydroxy-pregn-5,16-diene-20-one-3-acetate . This process requires specific reaction conditions, including the use of a suitable catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its steroidal structure suggests it may interact with various biological pathways, influencing cell growth and differentiation.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific hormonal pathways or as a treatment for certain medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE involves its interaction with specific molecular targets and pathways. Its steroidal structure allows it to bind to hormone receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
Medroxyprogesterone acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Corticosteroids: A class of steroid hormones used to treat inflammation and autoimmune conditions.
Uniqueness
What sets 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE apart is its specific structure and functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in multiple fields.
Propiedades
Número CAS |
7645-57-0 |
---|---|
Fórmula molecular |
C24H34O5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[2-(17-hydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h8,14,16,18,20,28H,5-7,9-13H2,1-4H3 |
Clave InChI |
HSXGGWBAANDFDP-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |
SMILES canónico |
CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.